molecular formula C8H8F3NO2 B1441229 4-Methoxy-3-(trifluoromethoxy)aniline CAS No. 647855-21-8

4-Methoxy-3-(trifluoromethoxy)aniline

Cat. No.: B1441229
CAS No.: 647855-21-8
M. Wt: 207.15 g/mol
InChI Key: SUHKHUKMTRYZOA-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by the presence of both methoxy and trifluoromethoxy groups attached to an aniline ring, making it a valuable intermediate in various chemical syntheses.

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of various pharmaceutical ingredients , suggesting that it may interact with a variety of biological targets.

Mode of Action

It is known to be used in the synthesis of various compounds , indicating that it likely undergoes chemical reactions to interact with its targets. More research is needed to fully understand its interactions and the resulting changes.

Biochemical Pathways

It is used in the synthesis of various pharmaceutical ingredients , suggesting that it may influence a range of biochemical pathways

Result of Action

As it is used in the synthesis of various pharmaceutical ingredients , it is likely to have a range of effects at the molecular and cellular level

Biochemical Analysis

Biochemical Properties

4-Methoxy-3-(trifluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . The interactions of this compound with these biomolecules can lead to changes in their structural conformation and activity, thereby affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause serious eye irritation and respiratory irritation, indicating its potential impact on cellular health . These effects suggest that this compound can alter cellular homeostasis and trigger stress responses in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates and novel Schiff bases . These interactions can result in changes in gene expression and modulation of biochemical pathways, highlighting the compound’s role in regulating molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is stable at ambient temperatures and can be stored under such conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. For instance, it has been reported to be toxic if inhaled, harmful if swallowed, and harmful in contact with skin . These observations highlight the importance of dosage in determining the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of side-group liquid-crystalline polymethacrylates and derivatives of 3-(quinolin-3-yl)acrylates suggests its involvement in complex biochemical reactions . These interactions can lead to changes in metabolic pathways and affect overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported through specific transporters and binding proteins, which determine its localization and accumulation within cells. The compound’s distribution can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.

Preparation Methods

The synthesis of 4-Methoxy-3-(trifluoromethoxy)aniline can be achieved through several routes. One common method involves the reduction of 4-trifluoromethoxy nitrobenzene to obtain the desired aniline derivative . Another approach is the reaction of 4-trifluoromethoxybenzamide with bromine in the presence of potassium hydroxide . These methods highlight the versatility of synthetic strategies available for producing this compound.

Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically yield the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethoxy groups are replaced by other substituents.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and catalysts like palladium for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Methoxy-3-(trifluoromethoxy)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of both methoxy and trifluoromethoxy groups, providing distinct chemical and biological properties that are valuable in various applications.

Properties

IUPAC Name

4-methoxy-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHKHUKMTRYZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720323
Record name 4-Methoxy-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647855-21-8
Record name 4-Methoxy-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-nitro-2-trifluoromethoxyanisole (500 mg, 2.11 mmol) in MeOH (8.0 mL) at room temperature was added aqueous HCl solution (1.0 mL, 3.0 M) followed by 10% Pd/C (80 mg). The reaction mixture was stirred under H2 atmosphere for 17 h, filtered through a pad of celite and concentrated to give 4-amino-2-trifluoromethoxyanisole as a hydrochloride salt (500 mg). The product was used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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